5-Bromo-2-(oxan-4-yl)pyrimidin-4-ol
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Overview
Description
5-Bromo-2-(oxan-4-yl)pyrimidin-4-ol is a chemical compound with the molecular formula C9H11BrN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom and an oxan-4-yl group in its structure makes it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(oxan-4-yl)pyrimidin-4-ol typically involves the bromination of 2-(oxan-4-yl)-1H-pyrimidin-6-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(oxan-4-yl)pyrimidin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkoxide in solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution Reactions: Formation of substituted pyrimidines with various functional groups.
Oxidation Reactions: Formation of oxo derivatives or carboxylic acids.
Reduction Reactions: Formation of dehalogenated pyrimidines or alcohol derivatives.
Scientific Research Applications
5-Bromo-2-(oxan-4-yl)pyrimidin-4-ol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(oxan-4-yl)pyrimidin-4-ol depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and oxan-4-yl group can enhance its binding affinity and specificity towards these targets, leading to the modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-(oxan-4-yl)pyridine
- 5-bromo-2-(oxan-4-yl)pyrimidine
- 5-bromo-2-(oxan-4-yl)-1,3-oxazole
Comparison
Compared to similar compounds, 5-Bromo-2-(oxan-4-yl)pyrimidin-4-ol has unique structural features that contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
5-bromo-2-(oxan-4-yl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c10-7-5-11-8(12-9(7)13)6-1-3-14-4-2-6/h5-6H,1-4H2,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTLWSCZAGVGCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NC=C(C(=O)N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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